3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester
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Overview
Description
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester is a bicyclic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester typically involves the following steps:
Chemical Reactions Analysis
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester undergoes various chemical reactions:
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Major Products: Major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives.
Scientific Research Applications
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester can be compared with other similar compounds:
Properties
IUPAC Name |
methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h8,13H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPQOPKHAHUIPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377880 |
Source
|
Record name | F1244-0005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139615-62-6 |
Source
|
Record name | F1244-0005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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